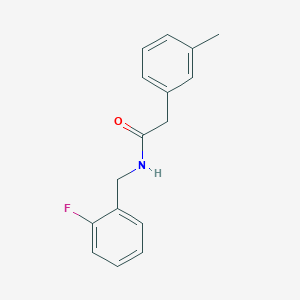![molecular formula C19H26N2O B5381605 N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a medication that is used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of the NMDA receptor. This receptor is involved in learning and memory, and its over-activity is believed to contribute to the symptoms of Alzheimer's disease.
作用機序
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide works by blocking the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. Over-activity of the NMDA receptor can lead to excitotoxicity, which is the process by which nerve cells are damaged and killed due to excessive stimulation. By blocking the activity of the NMDA receptor, memantine can protect nerve cells from excitotoxicity and reduce the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It can increase the level of acetylcholine, which is a neurotransmitter that is involved in learning and memory. It can also reduce the level of glutamate, which is an excitatory neurotransmitter that can cause nerve cell damage. Additionally, it can increase the level of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of nerve cells.
実験室実験の利点と制限
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the NMDA receptor, which means that it can effectively block its activity. Another advantage is that it has a low toxicity profile, which means that it can be used in high concentrations without causing harm to the cells. One limitation is that it can only be used in in vitro experiments, as it cannot cross the blood-brain barrier. Another limitation is that it can only be used in experiments involving the NMDA receptor, as it does not have any effect on other receptors.
将来の方向性
There are several future directions for the study of memantine. One direction is the development of new drugs that are more effective and have fewer side effects. Another direction is the study of its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, there is a need for more research on the long-term effects of memantine, as well as its effects on different populations, such as children and the elderly.
Conclusion:
In conclusion, memantine is a non-competitive NMDA receptor antagonist that is used for the treatment of Alzheimer's disease. It works by blocking the activity of the NMDA receptor, which can protect nerve cells from excitotoxicity and reduce the symptoms of the disease. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, memantine has the potential to improve our understanding of the mechanisms of neurological disorders and to lead to the development of new and more effective treatments.
合成法
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide can be synthesized using several methods. One method involves the reaction of 1-adamantylamine with 3-(dimethylamino)benzaldehyde in the presence of acetic acid and hydrogen peroxide. Another method involves the reaction of 1-adamantylamine with 3-(dimethylamino)benzoyl chloride in the presence of triethylamine.
科学的研究の応用
N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Several studies have shown that it can improve cognitive function and reduce the progression of the disease. It has also been studied for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-21(2)17-5-3-4-16(9-17)20-18(22)19-10-13-6-14(11-19)8-15(7-13)12-19/h3-5,9,13-15H,6-8,10-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSJDGHODALMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5381528.png)
![3-(4-bromophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381542.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)
![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)